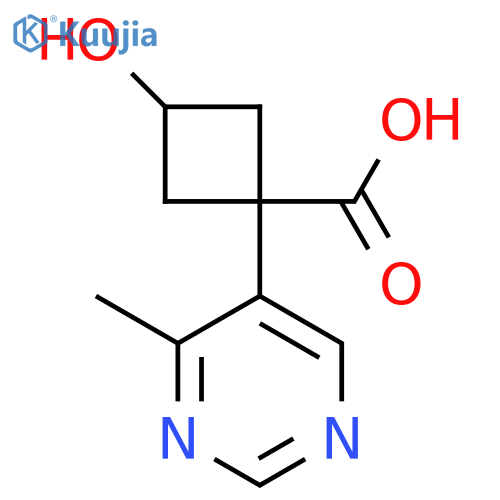Cas no 2229108-67-0 (3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid)

3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid
- 2229108-67-0
- EN300-1756792
-
- インチ: 1S/C10H12N2O3/c1-6-8(4-11-5-12-6)10(9(14)15)2-7(13)3-10/h4-5,7,13H,2-3H2,1H3,(H,14,15)
- InChIKey: OZPIVFOPOIHGHJ-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C(=O)O)(C2=CN=CN=C2C)C1
計算された属性
- せいみつぶんしりょう: 208.08479225g/mol
- どういたいしつりょう: 208.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756792-0.5g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 0.5g |
$1372.0 | 2023-09-20 | ||
| Enamine | EN300-1756792-10.0g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 10g |
$6144.0 | 2023-06-03 | ||
| Enamine | EN300-1756792-5.0g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 5g |
$4143.0 | 2023-06-03 | ||
| Enamine | EN300-1756792-2.5g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 2.5g |
$2800.0 | 2023-09-20 | ||
| Enamine | EN300-1756792-0.05g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 0.05g |
$1200.0 | 2023-09-20 | ||
| Enamine | EN300-1756792-1.0g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 1g |
$1429.0 | 2023-06-03 | ||
| Enamine | EN300-1756792-1g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 1g |
$1429.0 | 2023-09-20 | ||
| Enamine | EN300-1756792-5g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 5g |
$4143.0 | 2023-09-20 | ||
| Enamine | EN300-1756792-0.1g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 0.1g |
$1257.0 | 2023-09-20 | ||
| Enamine | EN300-1756792-0.25g |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid |
2229108-67-0 | 0.25g |
$1315.0 | 2023-09-20 |
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acidに関する追加情報
3-Hydroxy-1-(4-Methylpyrimidin-5-yl)Cyclobutane-1-Carboxylic Acid: A Comprehensive Overview
3-Hydroxy-1-(4-Methylpyrimidin-5-yl)Cyclobutane-1-Carboxylic Acid, also known by its CAS number 2229108-67-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a cyclobutane ring fused with a hydroxyl group and a carboxylic acid moiety, which are both critical for its biological activity. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions.
The synthesis of 3-Hydroxy-1-(4-Methylpyrimidin-5-yl)Cyclobutane-1-Carboxylic Acid involves a multi-step process that combines principles of organic synthesis and medicinal chemistry. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution, to achieve high yields and purity. The incorporation of the pyrimidine ring, which is known for its ability to interact with nucleic acids, has been a focal point in optimizing the compound's pharmacokinetic properties. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of its production, paving the way for large-scale manufacturing.
One of the most intriguing aspects of this compound is its ability to inhibit specific kinases involved in cancer progression. Preclinical studies have demonstrated that 3-Hydroxy-1-(4-Methylpyrimidin-5-yl)Cyclobutane-1-Carboxylic Acid can effectively suppress the activity of protein kinase C (PKC), a key regulator of cell proliferation and survival. This finding has led to exploratory research into its potential as an anticancer agent. Moreover, the compound has shown selectivity towards cancer cells over normal cells, which is a critical attribute for minimizing off-target effects and improving therapeutic indices.
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies conducted on inflammatory bowel disease (IBD) models have revealed that 3-Hydroxy-1-(4-Methylpyrimidin-5-yl)Cyclobutane-1-Carboxylic Acid can reduce cytokine production and alleviate symptoms associated with chronic inflammation. These results suggest that the compound may serve as a novel therapeutic option for patients with IBD, particularly those who do not respond well to conventional treatments.
The structural uniqueness of CAS No 2229108670 lies in its cyclobutane ring system, which imparts rigidity and stability to the molecule. This feature is crucial for maintaining proper conformational geometry during interactions with biological targets. Recent computational studies have utilized molecular docking techniques to map the binding modes of this compound with various protein targets, providing insights into its mechanism of action at the molecular level.
The pharmacokinetic profile of 3-Hydroxy-1-(4-Methylpyrimidin-5-Yl)Cyclobutane Carboxylic Acid has been extensively characterized in preclinical models. Data indicate that the compound exhibits moderate solubility and permeability, which are essential for effective absorption and distribution within the body. Furthermore, studies on hepatic metabolism have revealed that the compound undergoes phase II conjugation pathways, which enhance its elimination and reduce toxicity risks.
Despite its promising attributes, challenges remain in translating this compound into clinical practice. One major hurdle is optimizing its bioavailability while maintaining efficacy. Researchers are currently exploring various drug delivery systems, such as liposomal encapsulation and nanoparticle formulations, to address these limitations. Additionally, ongoing clinical trials are evaluating the safety and tolerability of this compound in human subjects.
In conclusion, CAS No 2229108670, or 3-Hydroxy-1-(4-Methylpyrimidin-5-Yl)Cyclobutane Carboxylic Acid, represents a compelling candidate for advancing therapeutic development across multiple disease areas. Its unique chemical structure, coupled with emerging research findings, positions it as a potential breakthrough in modern medicine.
2229108-67-0 (3-hydroxy-1-(4-methylpyrimidin-5-yl)cyclobutane-1-carboxylic acid) 関連製品
- 1250606-63-3(4-(3,5-dimethylphenyl)butan-2-ol)
- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 887872-87-9(N-(4-methoxyphenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide)
- 2567502-72-9(4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)
- 2680720-76-5(1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1531992-54-7(1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1105209-78-6(N-(6-{[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanyl}pyridazin-3-yl)acetamide)
- 2171770-47-9(2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)
- 1396784-92-1(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)
- 1704943-19-0((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid)


